1-Naphthol-4-sulfonic acid

描述

Historical Trajectories and Early Academic Discoveries of Naphthalene (B1677914) Sulfonic Acids

The journey of 1-Naphthol-4-sulfonic acid is intrinsically linked to the broader history of naphthalene and its derivatives. Naphthalene (C₁₀H₈) was first described in 1821 by John Kidd, who named it "naphthaline" due to its derivation from naphtha. wikipedia.org Its chemical formula was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe. wikipedia.org

The study of naphthalene sulfonic acids soon followed. These compounds proved to be valuable intermediates in the synthesis of various chemicals. wikipedia.org Naphthalenesulfonic acids are utilized in the creation of 1-naphthol (B170400) and 2-naphthol (B1666908), which are precursors for a wide range of products including dyes, pigments, and rubber processing chemicals. wikipedia.org The development of sulfonation techniques for naphthalene was a critical step, leading to the production of various isomers, including the aminonaphthalenesulfonic acids, which are fundamental in the manufacturing of many synthetic dyes. wikipedia.org

One of the notable early applications of a related compound was the use of 1,2-naphthoquinone-4-sulfonic acid sodium salt, also known as Folin's reagent, as a colorimetric indicator for amino acids in blood. beilstein-journals.orgnih.gov This highlights the early recognition of the utility of sulfonated naphthalene derivatives in analytical chemistry. The synthesis of such compounds often involved multi-step processes, starting from precursors like β-Naphthol. beilstein-journals.orgnih.gov

Evolution of Research Paradigms for this compound

Research into this compound, also known as Nevile-Winther acid, has evolved significantly over time. Initially, the focus was primarily on its role as a crucial intermediate in the dye industry. patsnap.com It is used in the manufacturing of various dyes, including direct copper blue BR and 2R, direct violet RB, and acid red B. patsnap.com

Early synthetic methods for producing Nevile-Winther acid included the sulfonation of methyl naphthol, a process that often resulted in numerous by-products and made isomer separation challenging. patsnap.com Another method involved using 4-amino sodium sulfonate as a raw material. patsnap.com More recent research has focused on developing more environmentally friendly and efficient production processes. patsnap.com One such novel process utilizes sulfur dioxide (SO₂) as a raw material, which has been shown to significantly increase the conversion ratio of 4-sodium sulfamate (B1201201) to as high as 100%, thereby saving sulfur resources and reducing pollution. patsnap.com

The scientific investigation of this compound and its derivatives has expanded beyond synthetic chemistry. For instance, studies have explored the absorption spectra of naphthalene sulfonic acid derivatives in various pH solutions, revealing that spectral changes can be interpreted by the proton association and dissociation of functional groups. oup.com The stability of naphthalene sulfonic acids under geothermal conditions has also been a subject of research, with studies examining their breakdown and isomerization reactions at high temperatures. wgtn.ac.nz

Furthermore, research has delANO into the analytical applications of these compounds. For example, the reaction of 2-nitroso-1-naphthol-4-sulfonic acid with nitrate (B79036) in acidic solutions has been studied for its potential in determining nitrate levels in water. ilacadofsci.com The degradation of related compounds, such as the naphthalene dye intermediate 1-diazo-2-naphthol-4-sulfonic acid, using methods like the Fenton process has also been investigated to understand the oxidation and mineralization pathways. nih.gov

Scope and Significance of Current Academic Inquiry into this compound

The current academic inquiry into this compound and its related compounds is diverse and spans multiple fields. A significant area of research continues to be its application in materials science and environmental chemistry. For example, naphthalene sulfonic acid formaldehyde (B43269) condensates are utilized as high-performance surfactants in various industries, and their properties are studied using techniques like ultraviolet absorption spectrum analysis. researchgate.net

In the realm of environmental science, there is a focus on the ecological impact and degradation of naphthalene sulfonic acids. publications.gc.ca Studies assess their persistence, bioaccumulation, and toxicity to aquatic organisms to ensure their safe use. publications.gc.cacanada.ca The development of chelating resins derived from related compounds like 1-amino-2-hydroxy-7-[(4-hydroxyphenyl)diazenyl] naphthalene-4-sulfonic acid for the preconcentration of heavy metals from seawater demonstrates the ongoing innovation in this area. oup.com

Moreover, the antioxidant properties of complexes formed between 1-Amino-2-naphthol-4-sulfonic acid and organotin(IV) compounds have been a subject of recent investigation, showcasing the potential of these compounds in medicinal chemistry. researchgate.net The use of tin-naphthalene sulfonic acid complexes as photostabilizers for polymers like poly(vinyl chloride) also highlights their utility in materials science. mdpi.com

The market for this compound is projected to grow, indicating its continued industrial importance. valuates.com This growth is driven by ongoing research and development aimed at discovering new applications for this versatile compound. dataintelo.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 84-87-7 | biosynth.com |

| Molecular Formula | C₁₀H₈O₄S | biosynth.comnih.gov |

| Molar Mass | 224.23 g/mol | biosynth.com |

| Melting Point | 170 °C | biosynth.com |

| Appearance | White solid | wikipedia.org |

| Solubility in Water | Good | wikipedia.org |

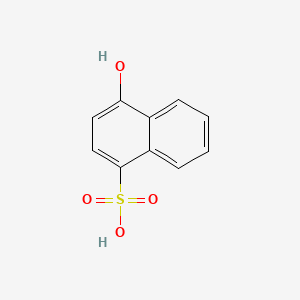

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWQOFDAUWCQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt) | |

| Record name | 1-Naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2058910 | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-87-7 | |

| Record name | 1-Naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOL-4-SULFONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W41U3C9YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways of 1 Naphthol 4 Sulfonic Acid

Refined Synthetic Routes for 1-Naphthol-4-sulfonic Acid

The synthesis of this compound can be achieved through several methods, each with its own mechanistic nuances and optimization parameters.

Direct Sulfonation Mechanisms and Optimization using Chlorosulfonic Acid or Sulfuric Acid

Direct sulfonation of 1-naphthol (B170400) is a primary method for synthesizing this compound. smolecule.com This electrophilic aromatic substitution reaction can be carried out using sulfuric acid or chlorosulfonic acid. smolecule.combiosynth.com

When using sulfuric acid , the reaction temperature and acid concentration are critical factors that influence the isomer distribution. stackexchange.comresearchgate.netresearchgate.net Sulfonation of naphthalene (B1677914) derivatives is a reversible process. stackexchange.com At lower temperatures, the formation of the 1-isomer (alpha-sulfonation) is kinetically favored. stackexchange.comwordpress.com However, at higher temperatures, the thermodynamically more stable 2-isomer (beta-sulfonation) is the major product due to the reversibility of the reaction and steric hindrance between the sulfonic acid group and the hydrogen at the 8-position in the 1-isomer. stackexchange.comwordpress.com To favor the formation of this compound, the reaction is typically carried out at lower temperatures. iosrjournals.org

Chlorosulfonic acid is often preferred as the sulfonating agent due to its high reactivity, which allows the reaction to proceed at lower temperatures, minimizing the formation of the undesired 2-isomer and other byproducts like disulfonic acids. smolecule.comgoogle.compageplace.de The reaction is often conducted in an inert solvent, such as tetrachloroethane or chlorobenzene, to control the reaction temperature and improve the purity of the product. smolecule.comgoogle.comgoogle.com The choice of solvent and reaction temperature can be optimized to achieve high yields of this compound with minimal impurities. google.comgoogle.comgoogle.com For instance, reacting 1-naphthol with chlorosulfonic acid in 1,1,2,2-tetrachloroethane (B165197) at temperatures progressing from 50°C to 80°C can yield a product with a low percentage of the 2-sulfonic acid isomer. google.com

The mechanism of sulfonation with chlorosulfonic acid is believed to involve the initial formation of a naphthylsulfate ester, which then undergoes an intramolecular rearrangement to the more stable sulfonic acid. google.com

Table 1: Optimization of Direct Sulfonation of 1-Naphthol

| Sulfonating Agent | Solvent | Temperature (°C) | Key Outcome |

| Chlorosulfonic Acid | Toluene | 0, then 80 | Yields a reaction mixture with 5% 1-naphthol-2-sulfonic acid. google.com |

| Chlorosulfonic Acid | 1,1,2,2-Tetrachloroethane | 50, then 80 | Results in a 90% theoretical yield of this compound with <0.5% of the 2-isomer. google.com |

| Chlorosulfonic Acid | Chlorobenzene | 30, then 80 | The reaction mixture contains 5% of the 2-isomer. google.com |

| Sulfuric Acid | Not specified | 25-30, then 45-50 | Naphthalene is converted to naphthalene-α-sulfonic acid with 97% yield. iosrjournals.org |

Hydrolysis Methods for this compound Synthesis and Mechanistic Insights

An alternative route to this compound involves the hydrolysis of other naphthalene derivatives. One notable method starts with sodium 1,4-aminonaphthalene sulfonate (naphthionate). guidechem.comprepchem.comchemicalbook.com This process typically involves heating sodium naphthionate with an aqueous solution of sodium bisulfite. prepchem.com The reaction proceeds through a key intermediate, which is then hydrolyzed to yield this compound. prepchem.com The final product is often precipitated from the solution by acidification with hydrochloric acid and then isolated as its sodium salt by adding common salt. prepchem.com

A more recent, environmentally friendly process involves the hydrolysis of 4-sodium sulfamate (B1201201) in a sealed system with sulfur dioxide. patsnap.com The resulting hydrolyzing solution is then treated with caustic soda to remove ammonia (B1221849), concentrated, and acidified with hydrochloric acid to precipitate the this compound. patsnap.com

Alternative and Emerging Synthetic Strategies for this compound

Research into alternative synthetic methods aims to improve yield, purity, and environmental friendliness. One such strategy involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org Another emerging area is the use of microwave-assisted synthesis, which has been explored for the rearrangement of the sodium salt of this compound, suggesting potential for more efficient and rapid synthetic routes. researchgate.net

Functionalization and Derivatization Reactions of this compound

The presence of both a hydroxyl group and a sulfonic acid group on the naphthalene ring makes this compound a versatile precursor for a variety of derivatives.

Azo Coupling Reactions and Derivatives of this compound

This compound is a widely used coupling component in the synthesis of azo dyes. guidechem.comnih.gov The coupling reaction occurs at the 2-position, which is activated by the electron-donating hydroxyl group. chemicalbook.com Diazonium salts, prepared from aromatic primary amines, act as the electrophile in this reaction. researchgate.netjournalijar.com The resulting azo compounds are often brightly colored and are used as dyes and pigments. orientjchem.org

The general mechanism involves the electrophilic attack of the diazonium ion on the electron-rich naphthalene ring of this compound. researchgate.net The reaction is typically carried out under specific pH conditions to ensure the reactivity of both the diazonium salt and the coupling component. chemicalbook.com

Table 2: Examples of Azo Dyes Derived from this compound

| Diazo Component | Coupling Component | Resulting Dye/Intermediate |

| Diazotized 1-amino-2-naphthol-4-sulfonic acid | Beta-naphthol | Chrome Blue-Black R google.com |

| Diazotized 1-amino-2-naphthol-4-sulfonic acid | 1-Naphthol-8-sulfonic acid | Neolan Blue CG google.com |

| Diazotized Naphthionic acid | β-Naphthol | Rocceline (Solid Red A) wikipedia.org |

| Various Diazonium Salts | This compound (NW acid) | Various azo dyes orgsyn.org |

Bucherer Reaction Involving this compound

The Bucherer reaction provides a method for the interconversion of naphthols and naphthylamines. wikipedia.orgchemeurope.com In the context of this compound, this reversible reaction can be used to synthesize 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). wikipedia.orgrsc.org The reaction is carried out in the presence of ammonia and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgchemeurope.com

The mechanism of the Bucherer reaction is complex. It is believed to proceed through the addition of bisulfite to the naphthalene ring, followed by the addition of ammonia and subsequent elimination of water and bisulfite to form the corresponding amine. wikipedia.orgchemeurope.com The reversibility of this reaction is a key feature, allowing for the synthesis of either the naphthol or the naphthylamine derivative depending on the reaction conditions. rsc.org

Reactions with Amines and Other Nucleophiles on 1,2-Naphthoquinone-4-sulfonic Acid Salts

Salts of 1,2-naphthoquinone-4-sulfonic acid (β-NQS) are pivotal reagents in organic synthesis, primarily for selective functionalization at the C-4 position. beilstein-journals.org Their most notable reaction is the nucleophilic substitution of the sulfonate group with primary and secondary amines. This reactivity is widely employed for the synthesis of 4-amino-1,2-naphthoquinone (B1620441) derivatives and serves as the basis for colorimetric assays of compounds containing amino groups. researchgate.netresearchgate.net

The reaction of β-NQS with secondary aliphatic or aromatic amines typically yields yellow-colored 4-alkyl- or 4-aryl-amino-1,2-naphthoquinones. beilstein-journals.org However, the reaction with primary amines can result in a mixture of products due to a tautomeric equilibrium. beilstein-journals.org The reaction conditions, such as solvent and temperature, play a crucial role in the outcome. For instance, the reaction with isopropylamine (B41738) in water at room temperature proceeds smoothly. researchgate.net In 1894, Böniger first demonstrated that β-NQS reacts with various amines to form colored products, with the reaction involving aniline (B41778) yielding the phenylamino-substituted product in a remarkable 90% yield. nih.gov

Beyond amines, other nitrogenous nucleophiles can displace the sulfonate group. A key example is the reaction with sodium azide (B81097) in water, which produces 4-azido-1,2-naphthoquinone in a 52% yield. beilstein-journals.org This azide derivative is a versatile intermediate; for example, treatment with concentrated sulfuric acid leads to a ring expansion, forming an azepinedione derivative in an 82% yield. beilstein-journals.org

The general reaction scheme involves the nucleophilic attack of the amine on the C-4 position of the naphthoquinone ring, leading to the displacement of the sulfonate leaving group.

Table 1: Selected Reactions of 1,2-Naphthoquinone-4-sulfonic Acid Salts with Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Aniline | 4-(Phenylamino)-1,2-naphthoquinone | 90 | nih.gov |

| Secondary Aliphatic Amines | R₂NH | 4-(Dialkylamino)-1,2-naphthoquinone | - | beilstein-journals.org |

| Primary Aliphatic Amines | RNH₂ | Product Mixture (Tautomers) | - | beilstein-journals.org |

| Azide Ion | Sodium Azide, Water | 4-Azido-1,2-naphthoquinone | 52 | beilstein-journals.org |

Nitration and Other Electrophilic Aromatic Substitution Reactions on 2-Nitroso-1-naphthol-4-sulfonic acid

2-Nitroso-1-naphthol-4-sulfonic acid serves as a precursor for further electrophilic aromatic substitution reactions, most notably nitration. The reaction of 2-nitroso-1-naphthol-4-sulfonic acid with nitric acid under heated, acidic conditions results in the formation of 2,4-dinitro-1-naphthol (B147749). ilacadofsci.com This transformation is not a simple electrophilic substitution but an oxidative nitration. The process involves the oxidation of the C-2 nitroso group to a nitro group, followed by the displacement of the sulfonic acid group at the C-4 position by a second nitro group.

One documented procedure involves dissolving the nitroso compound in a mixture of water and nitric acid at temperatures ranging from 70–130°C, affording 2,4-dinitro-1-naphthol in a high yield of 95%. Studies have shown that for the nitration to occur effectively, the concentration of the acid medium is critical; perchloric acid concentrations greater than 4.5 M were required to ensure nitration at 50.5°C. ilacadofsci.com

Besides direct nitration, other transformations can be initiated. For instance, treatment of 2-nitroso-1-naphthol-4-sulfonic acid with trifluoroacetic acid and hydrogen peroxide leads to the formation of 2-nitro-1-naphthol-4-sulfonic acid. ilacadofsci.com This reaction proceeds with a 96% theoretical yield and involves the oxidation of the nitroso group without displacement of the sulfonic acid moiety. ilacadofsci.com The nitro groups in the resulting products, such as 2,4-dinitro-1-naphthol, are deactivating but direct further electrophilic substitutions, while also being susceptible to reduction to amino groups.

Table 2: Key Reactions of 2-Nitroso-1-naphthol-4-sulfonic acid

| Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitric Acid, Water | 70–130°C | 2,4-Dinitro-1-naphthol | 95 | |

| Trifluoroacetic Acid, H₂O₂ | Stirred for 2.5 hours, temp < 46°C | 2-Nitro-1-naphthol-4-sulfonic acid | 96 | ilacadofsci.com |

| Sodium Nitrate (B79036), Perchloric Acid | 50.5°C, 35 minutes | 2,4-Dinitro-1-naphthol | Near Quantitative | ilacadofsci.com |

Heterocyclic Compound Synthesis Incorporating 1-Amino-2-naphthol-4-sulfonic Acid Moieties

1-Amino-2-naphthol-4-sulfonic acid is a valuable building block for the synthesis of various heterocyclic compounds due to its trifunctional nature, possessing amino, hydroxyl, and sulfonic acid groups. researchgate.net Its derivatives have been investigated for a range of applications, including as dyes and biologically active molecules. researchgate.net

A common strategy involves the initial formation of Schiff bases by reacting the amino group of 1-amino-2-naphthol-4-sulfonic acid with aldehydes or ketones. For example, reaction with isatin (B1672199) or 3-hydroxy-5-methyl benzaldehyde (B42025) yields the corresponding Schiff bases. researchgate.net These intermediates can then undergo cyclization reactions to form a variety of heterocyclic systems. researchgate.net

Oxazepines : Reaction of the Schiff bases with maleic anhydride (B1165640) in dry benzene (B151609) can produce seven-membered oxazepine rings. researchgate.net

Tetrazoles and Imidazolidines : Further reactions of the Schiff bases can lead to the formation of tetrazole and imidazolidine (B613845) derivatives. researchgate.net

In another application, 1-amino-2-naphthol-4-sulfonic acid is used to create complex macromolecular structures. It can be reacted with tetracarboxy-Co(II)-phthalocyanine in the presence of potassium carbonate and N,N'-Dicyclohexylcarbodiimide (DCC) to synthesize a peripherally substituted cobalt phthalocyanine (B1677752) complex. rasayanjournal.co.in This material has been explored for its electrocatalytic properties. rasayanjournal.co.in Furthermore, it can be used as a coupling component with diazonium salts, such as the one derived from resorcinol (B1680541), to form bidentate azo dyes that can coordinate with various transition metals like Mn(II), Co(II), Ni(II), and Cu(II). orientjchem.org

Catalytic Approaches in this compound Synthesis and Transformations

Catalysis plays a crucial role in both the synthesis of this compound and its subsequent chemical transformations, offering pathways to improved efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems have been developed.

Homogeneous Catalysis in Reactions Involving this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity due to increased contact with substrates. sciforum.net However, challenges related to catalyst separation and recycling can be a drawback. beilstein-journals.orgsciforum.net

In transformations involving derivatives of this compound, transition metals have been employed as homogeneous catalysts. For example, nickel(II) ions have been shown to effectively catalyze the reaction between 1,2-naphthoquinone-4-sulfonic acid (β-NQS) and N,N'-dialkylanilines in acetic acid to form C-C bonds, producing 4-aryl-1,2-naphthoquinones. beilstein-journals.org Similarly, sulfonic acids themselves, such as p-toluenesulfonic acid, can act as homogeneous Brønsted-acid catalysts in reactions like the synthesis of amidoalkyl naphthols. mdpi.combeilstein-journals.org

Heterogeneous Nanocatalysis Utilizing 1-Amino-2-naphthol-4-sulfonic Acid Functionalized Graphene Oxide

To overcome the limitations of homogeneous catalysis, significant research has focused on developing heterogeneous catalysts. A notable example is the use of graphene oxide (GO) functionalized with 1-amino-2-naphthol-4-sulfonic acid (GO-ANSA). sciforum.netsciforum.net This material acts as a highly effective, reusable, and environmentally friendly heterogeneous nanocatalyst. sciforum.netsciforum.net

GO-ANSA has been successfully employed for the one-pot synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives through multicomponent reactions. sciforum.netrsc.org The catalyst facilitates rapid conversion of substrates and provides high yields of the desired products. sciforum.netsciforum.net A key advantage of this nanocatalyst is its easy separation from the reaction mixture and its ability to be recycled multiple times without a significant loss of catalytic activity. rsc.org The preparation of this catalyst involves modifying the surface of graphene oxide with the 1-amino-2-naphthol-4-sulfonic acid moiety, creating a solid acid carbocatalyst. rsc.org

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound, commonly known as Nevile-Winther (NW) acid, often involves the direct sulfonation of 1-naphthol. A major challenge in this process is controlling the regioselectivity, as sulfonation can also occur at the C-2 position, leading to the formation of the isomeric 1-naphthol-2-sulfonic acid and various di- or tri-sulfonated byproducts. google.com Achieving a high yield of the desired 4-isomer while minimizing these impurities is a key objective for its use as a precursor in dye manufacturing. google.comsmolecule.com

Significant advancements have been made by conducting the sulfonation reaction in specific inert organic solvents. The use of halogenated hydrocarbons like 1,1,2,2-tetrachloroethane or trichlorobenzene has been shown to greatly favor the formation of the 4-sulfonic acid isomer. google.comgoogle.com For example, reacting 1-naphthol with chlorosulfonic acid in trichlorobenzene can yield this compound with a purity where the undesired 2-isomer is less than 0.5% of the final product. google.com Similarly, using an isomeric xylene mixture as the solvent can result in a product containing only 2% of the 1-naphthol-2-sulfonic acid isomer. google.com

Recent innovations include the use of ionic liquids as solvents to direct the placement of the sulfonic group, achieving greater than 90% regioselectivity for the 4-position.

Table 3: Regioselectivity in the Synthesis of this compound Using Different Solvents

| Solvent | Sulfonating Agent | Temperature | Yield of this compound (%) | Content of 1-Naphthol-2-sulfonic acid Isomer (%) | Reference |

|---|---|---|---|---|---|

| Trichlorobenzene Isomers | Chlorosulfonic Acid | 50°C, then 80°C | 93 | 0.5 | google.com |

| 1,1,2,2-Tetrachloroethane | Chlorosulfonic Acid | 50°C, then 80°C | 90 | < 0.5 | google.com |

| Isomeric Xylene Mixture | Chlorosulfonic Acid | - | 80 | 2.0 | google.com |

| 1,1,2-Trichloroethane (B165190) | Chlorosulfonic Acid | 50°C, then 80°C | 80 | 1.0 (in free acid) | google.com |

| Benzene | Chlorosulfonic Acid | - | 88 | 0.5 (in free acid) | google.com |

Advanced Spectroscopic and Analytical Characterization of 1 Naphthol 4 Sulfonic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Naphthol-4-sulfonic acid and its derivatives. These techniques provide detailed information about the connectivity of atoms, functional groups, and the electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For derivatives of this compound, such as those used in the synthesis of azo dyes and organotin complexes, NMR is essential for confirming their structures. mdpi.comscielo.org.mx In the ¹H NMR spectra of tin-naphthalene sulfonic acid complexes, distinct signals corresponding to the protons of the naphthyl ring, as well as exchangeable protons from the sulfonic acid (SO₃H) and amino (NH₂) groups, can be identified. mdpi.com For example, in DMSO-d₆, the SO₃H proton typically appears as a broad singlet between δ 11.01–11.06 ppm, while the NH₂ protons are observed around δ 9.78–9.84 ppm. mdpi.com The aromatic protons of the naphthalene (B1677914) ring system in various derivatives generally appear in the multiplet region between δ 6.1 and 8.7 ppm. orientjchem.orgtandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of an acid dye derived from 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid, aromatic carbon peaks were observed in the range of 114.84-147.35 ppm, confirming the presence of the naphthalene ring structure. scielo.org.mx

Table 1: Representative ¹H NMR Spectral Data for Derivatives of Naphthol Sulfonic Acids

| Compound/Derivative Class | Solvent | Chemical Shift (δ, ppm) and Assignment | Reference |

|---|---|---|---|

| Tin-naphthalene sulfonic acid complexes | DMSO-d₆ | ~11.01–11.06 (s, broad, SO₃H), ~9.78–9.84 (s, broad, NH₂) | mdpi.com |

| Azo dye from 1-Amino-2-naphthol-4-sulphonic acid and Resorcinol (B1680541) | DMSO-d₆ | 6.1–7.7 (m, 8H, Ar-H), 8.7 (s, 1H, OH), 9.3 (s, 1H, OH), 11.1 (s, 1H, OH) | orientjchem.org |

| 2-(3-Methylphenylazo)-1-naphthol | CDCl₃ | 16.24 (s, 1H, OH), 8.43 (d, 1H, Ar-H), 7.01-7.59 (m, Ar-H), 2.42 (s, 3H, CH₃) | tandfonline.com |

| 4-(4-Methoxyphenylazo)-1-naphthol | CDCl₃ | 16.51 (s, 1H, OH), 8.47 (d, 1H, Ar-H), 7.05-7.87 (m, Ar-H), 3.92 (s, 3H, OCH₃) | tandfonline.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be determined.

In the analysis of this compound and its derivatives, FT-IR is used to confirm the presence of key functional groups such as the hydroxyl (-OH), sulfonic acid (-SO₃H), and azo (-N=N-) groups. sciencepublishinggroup.comresearchgate.net The FT-IR spectrum of the sodium salt of this compound shows characteristic absorption bands. chemicalbook.com For azo dyes derived from this compound, the -N=N- stretching vibration is a key diagnostic peak, typically appearing in the range of 1431-1459 cm⁻¹. orientjchem.org The broad O-H stretching band, often observed around 3400-3500 cm⁻¹, is indicative of the hydroxyl group. orientjchem.orgtandfonline.com The presence of the sulfonic acid group is confirmed by its characteristic S=O stretching vibrations.

For example, in a study of metal complexes of an azo dye derived from 1-amino-2-naphthol-4-sulphonic acid, the -N=N- stretch shifted from 1459 cm⁻¹ in the free ligand to 1431-1438 cm⁻¹ in the complexes, indicating coordination of the azo group to the metal ion. orientjchem.org Additionally, the appearance of new bands around 416–432 cm⁻¹ was attributed to M-N coordination. orientjchem.org

Table 2: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3400 - 3500 (broad) | orientjchem.orgtandfonline.com |

| Azo (-N=N-) | N=N stretch | 1431 - 1467 | orientjchem.orgtandfonline.com |

| Sulfonic Acid (S=O) | S=O stretch | 1218 - 1264 | scielo.org.mx |

| Metal-Nitrogen (M-N) | M-N stretch | 416 - 432 | orientjchem.org |

| Aromatic C-H | C-H bend | 731 - 772 | scielo.org.mxtandfonline.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying colored compounds like azo dyes. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Azo dyes derived from this compound exhibit characteristic absorption maxima (λ_max) in the visible region of the spectrum, which is responsible for their color. researchgate.net The position of λ_max can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.netoup.com For instance, the λ_max of azo dyes synthesized from 1-amino-2-naphthol-4-sulphonic acid was found to shift depending on whether the solvent was distilled water, ethanol, or acidified ethanol. researchgate.netresearchgate.net

Metal complexation also significantly affects the UV-Vis absorption spectra. The formation of metal complexes with azo dyes derived from this compound typically results in a bathochromic (red) shift of the λ_max compared to the free ligand. scielo.org.mx For example, a cobalt(II) complex of 4-(p-phenylazo sulfonic acid)-1-naphthol showed a maximum absorption at 453 nm. researchgate.netresearchgate.net

Table 3: UV-Vis Absorption Maxima (λ_max) for Dyes and Complexes Derived from Naphthol Sulfonic Acids

| Compound | Solvent/Conditions | λ_max (nm) | Reference |

|---|---|---|---|

| Azo dye from 1-amino-2-naphthol-4-sulphonic acid and 1-naphthol (B170400) | Ethanol | 420 | researchgate.net |

| Azo dye from 1-amino-2-naphthol-4-sulphonic acid and 2-naphthol (B1666908) | Ethanol | 440 | researchgate.net |

| 2-(p-dimethylaminophenylazo)-1-naphthol-4-sulfonic acid | Neutral aqueous solution | ~500 | oup.com |

| Co(II) complex of 4-(p-phenylazo sulfonic acid)-1-naphthol | Not specified | 453 | researchgate.netresearchgate.net |

| Ni(II) complex of 4-(p-phenylazo sulfonic acid)-1-naphthol | Not specified | 446 | researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its molecular formula. For instance, the molecular formula of 1-amino-2-naphthol-6-sulfonic acid was determined to be C₁₀H₉NO₄S through HRMS and elemental analysis. The mass spectrum of 1-naphthyl sulfate, a related compound, shows a prominent [M-H]⁻ ion at m/z 223.00610, which is very close to its theoretical value. researchgate.net

MS is also used to confirm the stoichiometry of complexes. The mass spectrum of a Zn(II) complex with an azo dye derived from 1-amino-2-naphthol-4-sulphonic acid showed a (M+1) peak at m/z 784 and a (M+Na) peak at m/z 806, confirming a 1:2 metal-to-ligand ratio. orientjchem.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 4: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Observed Ion (m/z) | Inferred Information | Reference |

|---|---|---|---|---|

| 1-Naphthyl sulfate | ESI (-) | 223.00610 [M-H]⁻ | Molecular Weight Confirmation | researchgate.net |

| Zn(II) complex of azo dye | Not specified | 784 [M+1]⁺, 806 [M+Na]⁺ | Stoichiometry Confirmation | orientjchem.org |

| Purified 4-hydroxy-1-naphthalenesulfonic acid sodium salt | ESI (-) HRMS | Not specified | Purity and Identity Confirmation | nih.gov |

| 2-Nitroso-1-naphthol | GC/MS | 173 (M⁺) | Molecular Weight | scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties of this compound Dyes and Complexes

Advanced Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating mixtures of compounds and assessing the purity of this compound and its derivatives. These methods are crucial for quality control in industrial production and for isolating pure compounds for research purposes.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound and related compounds. nih.gov Due to the polar nature of the sulfonic acid group, reversed-phase HPLC is a common and effective method.

Commercial grades of this compound sodium salt are often of technical or practical grade, with purities around 70-85%. nih.gov HPLC is used to identify and quantify the main component and its impurities. A typical analytical reversed-phase HPLC method might use a C8 or C18 column with a gradient elution of methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths. nih.gov

For instance, a method for the analysis of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA) employed a Hypersil MOS-1 RPC-8 column with a linear gradient of 10-100% methanol in 0.1M aqueous ammonium acetate. nih.gov This method was able to separate HNSA from its major impurities. nih.gov HPLC is also used to assess the purity of synthesized azo dyes and their intermediates. The purity of 1-amino-2-naphthol-4-sulfonic acid has been reported to be greater than 95% as determined by HPLC. tcichemicals.com

Table 5: HPLC Method Parameters for the Analysis of this compound

| Parameter | Description | Reference |

|---|---|---|

| Column | Hypersil MOS-1 RPC-8, 5 µm, 250 x 4.6 mm I.D. | nih.gov |

| Mobile Phase | A: 0.1M aqueous NH₄OAc, B: Methanol | nih.gov |

| Gradient | Linear gradient of 10-100% B over 30 min | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Column Temperature | 25°C | nih.gov |

| Detection | Photodiode Array (PDA) at 240 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

High-Speed Counter-Current Chromatography (HSCCC) for Purification of this compound Sodium Salt

High-Speed Counter-Current Chromatography (HSCCC) has been effectively employed for the preparative purification of this compound sodium salt, also known as 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA). nih.govnih.gov This compound is typically available commercially in "technical" or "practical" grades with a purity of approximately 70-85%. nih.govnih.gov HSCCC, a liquid-liquid partition chromatography technique, offers a distinct advantage as it does not use a solid support, thereby preventing irreversible sample adsorption. nih.govmdpi.com

In a notable application, HSCCC was used to purify HNSA from its commercial "practical" grade form to over 99% purity. nih.govnih.gov The process utilized a two-phase solvent system of n-butanol/water (1:1, v/v) acidified with 0.2% trifluoroacetic acid (TFA). nih.govnih.gov A key finding was that, unlike previous HSCCC separations of other aromatic sulfonates, this purification did not require the addition of a ligand or a retainer to the solvent system. nih.govnih.gov The identity and high purity of the resulting HNSA were confirmed through elemental analysis, High-Pressure Liquid Chromatography (HPLC), UV spectroscopy, and high-resolution mass spectrometry. nih.govnih.gov

The specifics of two preparative purifications are detailed below, demonstrating the scalability and effectiveness of the HSCCC method. nih.govnih.gov

HSCCC Purification of this compound Sodium Salt (HNSA)

| Parameter | Purification 1 | Purification 2 |

|---|---|---|

| Starting Material | 0.55 g "Practical" Grade HNSA | 1.00 g "Practical" Grade HNSA |

| Solvent System | n-butanol/water (1:1) with 0.2% TFA | |

| Yield of Purified HNSA | 320 mg | 485 mg |

| Final Purity | > 99% |

Electrochemical and Voltammetric Analytical Methods

Voltammetric Analysis of this compound and Metal Complexes

Derivatives of this compound are pivotal in the voltammetric analysis of various organic molecules and metal ions. These methods often involve modifying an electrode surface with the sulfonic acid derivative to enhance sensitivity and selectivity.

For instance, 2-nitroso-1-naphthol-4-sulfonic acid serves as a complexing agent for the determination of cobalt(II) via adsorptive stripping voltammetry. researchgate.net In this method, the cobalt(II)-Nitroso-S complex is adsorbed onto a carbon paste electrode and then detected by cathodic differential pulse voltammetry. researchgate.net Similarly, a complex of cobalt(II) with an azo dye derived from 1-amino-2-naphthol-4-sulphonic acid and resorcinol has been studied using cyclic voltammetry, demonstrating a quasi-reversible peak for the Co(II)/Co(III) couple. orientjchem.orgorientjchem.org

The electrochemical behavior of 2-Phenylazo-1-naphthol-4-sulphonic acid (PANS) has been investigated at a glassy carbon electrode. sphinxsai.com The study found that the electrochemical reduction of PANS is diffusion-controlled and pH-dependent, occurring in two stages in acidic media and a single stage in neutral or basic media. sphinxsai.com Another study synthesized a 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine Complex (ANSCoPc) which exhibited good electrocatalytic activity toward the oxidation of phenolic compounds like o-aminophenol. rasayanjournal.co.in

Voltammetric Applications of this compound Derivatives

| Derivative | Analyte | Voltammetric Technique | Key Finding |

|---|---|---|---|

| 2-nitroso-1-naphthol-4-sulfonic acid | Cobalt(II) | Adsorptive Stripping Voltammetry | Forms a detectable complex with Co(II) on a carbon paste electrode. researchgate.net |

| 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine | o-aminophenol | Cyclic & Differential Pulse Voltammetry | Modified electrode shows high electrocatalytic activity for phenol (B47542) oxidation. rasayanjournal.co.in |

| 2-Phenylazo-1-naphthol-4-sulphonic acid | Itself (Redox Behavior) | Cyclic Voltammetry | pH-dependent, diffusion-controlled reduction mechanism. sphinxsai.com |

| 1-amino-2-naphthol-4-sulfonic acid | 8-hydroxyquinoline (B1678124) | Square Wave Voltammetry | Electropolymerized film on a glassy carbon electrode allows for sensitive determination. tandfonline.com |

Sensor Development based on this compound for Specific Analytes (e.g., Nitrite (B80452) Ions, Amino Acids, Palladium)

The unique chemical properties of this compound and its derivatives have led to their use in the development of sensitive and selective electrochemical sensors. These sensors are often based on glassy carbon electrodes (GCE) modified with an electropolymerized film of a derivative, typically 1-amino-2-naphthol-4-sulfonic acid (ANSA).

Nitrite Ions: 2-diazo-1-naphthol-4-sulfonic acid hydrate (B1144303) is utilized as a reagent for the determination of nitrite ions, which is valuable for monitoring water quality. lookchem.com Another approach uses zinc 1-naphthol-4-sulfonate, which is a stable, water-soluble reagent, for the rapid and sensitive determination of nitrite in natural waters. illinois.edu Furthermore, the reaction between 2-nitroso-1-naphthol-4-sulfonic acid and nitrate (B79036) has been studied for developing a determination method. ilacadofsci.comgoogle.com

Amino Acids: While direct sensors are complex, the reactivity of derivatives like 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) with primary and secondary amines forms the basis for detecting amino acids.

Palladium: Silica (B1680970) modified with 2-nitroso-1-naphthol-4-sulfonic acid can quantitatively extract palladium(II) from solutions, forming the basis for its determination. rcsi.sciencebakhtiniada.ru The complex formed has an intense lilac color, which is measured using diffuse reflectance spectroscopy. rcsi.science

Other Analytes: An ANSA-modified GCE has been developed for the voltammetric determination of the toxic pollutant 2-nitrophenol. researchgate.netsciperspective.com This sensor demonstrated good repeatability and a low detection limit. sciperspective.com Similar ANSA-modified electrodes have been created for the determination of 8-hydroxyquinoline in cosmetic products and for histamine (B1213489) detection. tandfonline.commendelnet.cz

Sensors Based on this compound Derivatives

| Derivative Used | Target Analyte | Sensor Type / Principle | Detection Limit (LOD) |

|---|---|---|---|

| 1-amino-2-naphthol-4-sulfonic acid (ANSA) | 2-Nitrophenol | Modified Glassy Carbon Electrode (DPV) | 1.19 x 10⁻⁷ M researchgate.net |

| 1-amino-2-naphthol-4-sulfonic acid (ANSA) | 8-hydroxyquinoline | Modified Glassy Carbon Electrode (SWV) | Not Specified tandfonline.com |

| 1-amino-2-naphthol-4-sulfonic acid (ANSA) | Histamine | Electrochemical Biosensor (Peptide-based) | 10 nM mendelnet.cz |

| 2-nitroso-1-naphthol-4-sulfonic acid | Palladium(II) | Sorption-Photometric (Immobilized on Silica) | 0.03 µg per 0.1 g sorbent rcsi.science |

| Zinc 1-naphthol-4-sulfonate | Nitrite | Spectrophotometric | Not Specified illinois.edu |

Other Advanced Analytical Techniques

Colorimetric and Spectrophotometric Assays Involving this compound as a Reagent

Derivatives of this compound are widely used as chromogenic reagents in colorimetric and spectrophotometric assays due to their ability to form distinctly colored products upon reaction with specific analytes.

A prominent example is 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS), also known as Folin's reagent. NQS reacts with primary and secondary amines in a basic medium to form stable, colored products, a principle applied to the quantification of pharmaceuticals like atomoxetine (B1665822) hydrochloride. turkjps.org Similarly, 2-nitroso-1-naphthol-4-sulfonic acid is employed in a colorimetric method for determining acetaminophen (B1664979) in serum and for the spectrophotometric analysis of cobalt. nih.govlacc-terryb.com The water-soluble red complex formed between this reagent and cobalt(II) obeys Beer's law over a wide concentration range. lacc-terryb.com

Other applications include a method for determining palladium, where silica immobilized with 2-nitroso-1-naphthol-4-sulfonic acid forms a lilac-colored complex with the metal. rcsi.sciencebakhtiniada.ru A colorimetric assay for cadmium(II) has also been developed using triangular silver nanoplates functionalized with 1-amino-2-naphthol-4-sulfonate. cncb.ac.cn The aggregation of these nanoplates in the presence of Cd(II) causes a distinct color change from blue to green. cncb.ac.cn

Colorimetric and Spectrophotometric Assays

| Reagent/System | Analyte | Principle | Absorption Max (λmax) |

|---|---|---|---|

| 1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS) | Atomoxetine HCl (amines) | Nucleophilic substitution reaction | Not Specified turkjps.org |

| 2-nitroso-1-naphthol-4-sulfonic acid | Acetaminophen | Reaction to form colored product | Not Specified nih.gov |

| 2-nitroso-1-naphthol-4-sulfonic acid | Cobalt(II) | Formation of a red, water-soluble complex | 525 nm lacc-terryb.com |

| Silica-immobilized 2-nitroso-1-naphthol-4-sulfonic acid | Palladium(II) | Formation of a lilac-colored surface complex | 550 nm (diffuse reflectance) rcsi.science |

| 1-amino-2-naphthol-4-sulfonate functionalized Ag nanoplates | Cadmium(II) | Analyte-induced aggregation of nanoplates | Shifts from 710 nm to 770 nm cncb.ac.cn |

Applications in Impurity Analysis and Trace Detection utilizing this compound Derivatives

The high sensitivity of analytical methods involving this compound derivatives makes them suitable for impurity analysis and the detection of trace-level contaminants.

In impurity analysis, these compounds can be used as analytical reagents to detect unwanted substances in various materials. For example, this compound has been used as a reagent for the analysis of impurities, such as trifluoroacetic acid, in polymers. biosynth.com It is also instrumental in quality control during its own synthesis, where methods are needed to quantify impurities like the isomeric 1-naphthol-2-sulfonic acid and 1-naphthol-2,4-disulphonic acid. google.com

For trace detection, the aforementioned sensor and colorimetric systems demonstrate exceptionally low detection limits. The electrochemical sensor for 2-nitrophenol, a toxic environmental pollutant, can detect concentrations in the sub-micromolar range. researchgate.netsciperspective.com The spectrophotometric method for cobalt(II) using 2-nitroso-1-naphthol-4-sulfonic acid can determine concentrations as low as 0.06 ppm. lacc-terryb.com The development of a sensor for nitrite ions based on a paper microfluidic device has achieved a detection limit as low as 8.5 x 10⁻¹¹ M. researchgate.net These examples underscore the power of this compound-based methods for monitoring trace levels of environmentally and biologically significant substances.

Trace Detection Limits with this compound Derivatives

| Derivative/System | Analyte | Method | Reported Limit of Detection (LOD) |

|---|---|---|---|

| 1-amino-2-naphthol-4-sulfonic acid | 2-Nitrophenol | Differential Pulse Voltammetry | 1.19 x 10⁻⁷ M researchgate.net |

| 2-nitroso-1-naphthol-4-sulfonic acid | Cobalt(II) | Spectrophotometry | 1.00 x 10⁻⁶ M (0.06 ppm) lacc-terryb.com |

| 2-nitroso-1-naphthol-4-sulfonic acid on Silica | Palladium(II) | Sorption-Photometry | 0.03 µg per 0.1 g sorbent rcsi.science |

| 2-diazo-1-naphthol-4-sulfonic acid hydrate | Nitrite | Reagent-based detection | Sensitive detection reported lookchem.com |

| 1-amino-2-naphthol-4-sulfonate on Ag Nanoplates | Cadmium(II) | Colorimetric Assay | 30 nM cncb.ac.cn |

Biological and Medicinal Chemistry Research Involving 1 Naphthol 4 Sulfonic Acid Derivatives

Derivatization for Bioactive Compound Development

The structural backbone of 1-naphthol-4-sulfonic acid provides a versatile platform for chemical modification, leading to the development of novel bioactive compounds. Its aromatic sulfonic acid structure is particularly useful in synthesis, facilitating reactions like coupling and sulfonation. pmarketresearch.com

Synthesis of Active Pharmaceutical Ingredients (APIs) using this compound as a Building Block

This compound serves as a foundational element in the synthesis of various Active Pharmaceutical Ingredients (APIs). pmarketresearch.com Its chemical properties allow it to be a precursor for a diverse range of molecules, including those with potential antihypertensive and anti-inflammatory effects. pmarketresearch.com The synthesis process often involves the reaction of 1-naphthol (B170400) with sulfuric acid or fuming sulfuric acid to produce the key intermediate, this compound. ontosight.aibiosynth.com This intermediate is then further modified to create more complex pharmaceutical compounds. ontosight.ai For instance, it is a known precursor in the production of certain dyes that may have pharmaceutical applications. ontosight.ai

Anti-inflammatory Properties of this compound Derivatives

Derivatives of this compound have shown potential as anti-inflammatory agents. ontosight.aiontosight.ai For example, 4-hydroxy-1-naphthalenesulfonic acid, a related compound, has been specifically studied for its potential anti-inflammatory effects. ontosight.ai The development of naphthoquinone derivatives, which can be synthesized from this compound precursors, has led to compounds with potential anti-inflammatory activity. d-nb.info Some of these derivatives, such as certain oximes and 4-amino- and 4-phenoxy-1,2-naphthoquinones, are being explored as potential anti-inflammatory agents. d-nb.info The broader class of naphthalene (B1677914) derivatives has also yielded compounds with anti-inflammatory properties, with some acting as potent COX-2 blockers. ekb.eg

Antibacterial and Antifungal Activity Studies of this compound Compounds

The investigation into the antimicrobial properties of this compound derivatives has yielded promising results. ontosight.ai For instance, 1-naphthol-5-sulfonic acid has been used to synthesize sulfonamide derivatives with potential antibacterial properties. ontosight.ai

Research has demonstrated that azo dyes derived from 1-amino-2-naphthol-4-sulfonic acid and their metal complexes exhibit antifungal activity against Candida albicans. scielo.org.mxredalyc.org Similarly, a synthesized azo compound, 2-Phenylazo-1-naphthol-4-sulphonic acid (PANS), showed significant antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, and Enterococcus faecalis, although it was inactive against the tested fungal species. sphinxsai.com

Furthermore, heterocyclic compounds synthesized from the interaction of 1-amino-2-naphthol-4-sulfonic acid with other molecules have been evaluated for their biological activity against both gram-positive and gram-negative bacteria. researchgate.net The functionalization of multi-walled carbon nanotubes with 1-amino-2-naphthol-4-sulfonic acid has also been shown to enhance antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Salmonella typhimurium. orientjchem.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity |

| Azo dye metal complexes from 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid | Candida albicans | Antifungal activity. scielo.org.mxredalyc.org |

| 2-Phenylazo-1-naphthol-4-sulphonic acid (PANS) | S. aureus, B. cereus, E. coli, P. aeruginosa, E. cloacae, E. faecalis | Antibacterial activity. sphinxsai.com |

| Heterocyclic compounds from 1-amino-2-naphthol-4-sulfonic acid | Gram-positive and Gram-negative bacteria | Antibacterial activity. researchgate.net |

| MWCNT-ANSA | E. coli, S. typhimurium | Enhanced antimicrobial activity against Gram-negative bacteria. orientjchem.org |

Anticancer and Antitumor Research with this compound Derivatives

Derivatives of this compound have been a focal point in the search for new anticancer agents. ontosight.ainih.gov The broader class of 1,4-naphthoquinones, which can be derived from this sulfonic acid, exhibits a wide range of biological activities, including antitumor properties. nih.gov

Studies have shown that some naphthoquinone derivatives synthesized from 1,2-naphthoquinone-4-sulfonic acid sodium salt exhibit considerable cytotoxicity against various cancer cell lines, including HL-60 and MDA-MB-435 cells. Further research into sulfone analogues of 1,4-naphthoquinone (B94277) has identified compounds with marginal but significant activity against P-388 lymphocytic leukemia. nih.gov

The synthesis of 2-naphthol (B1666908) derivatives has also led to the discovery of potent cytotoxic agents. One such compound demonstrated significant activity against Hep G2, A549, MDA 231, and HeLa cancer cell lines, with its potency being comparable to the standard drug doxorubicin. researchgate.net Additionally, Schiff bases derived from related compounds have been prepared and investigated for their antitumor activity. acs.org The cytotoxic potential of various indolemethanes synthesized using a sulfonic acid catalyst has also been evaluated against several human cancer cell lines, showing promising anticancer activity. acs.org

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| Naphthoquinone derivatives | HL-60, MDA-MB-435 | Exhibited considerable cytotoxicity. |

| Sulfone analogues of 1,4-naphthoquinone | P-388 lymphocytic leukemia | Marginal but significant activity. nih.gov |

| 2-Naphthol derivatives | Hep G2, A549, MDA 231, HeLa | Potent cytotoxic activity, comparable to doxorubicin. researchgate.net |

| Indolemethanes | DU-145, HepG2, B-16 | Good anticancer activity. acs.org |

Antimalarial Drug Formulations Derived from Naphthoquinones Related to this compound

Naphthoquinones, a class of compounds related to this compound, are a rich source for the development of antimalarial agents. tandfonline.comnih.gov The emergence of drug-resistant malaria parasites has spurred the search for new and effective treatments, with naphthoquinones being a promising area of research. jst.go.jpfrontiersin.org

A well-known antimalarial drug, atovaquone, is a substituted 2-hydroxy-1,4-naphthoquinone. nih.govjst.go.jp Its success has inspired the synthesis and evaluation of numerous other naphthoquinone derivatives. jst.go.jp Research has shown that these compounds can be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Synthetic efforts have focused on modifying the naphthoquinone structure to enhance antimalarial activity. tandfonline.commdpi.com For example, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were synthesized and showed significant in-vitro activity against P. falciparum, with some compounds having IC50 values in the range of 0.77 to 4.05 µg/mL. jst.go.jpresearchgate.net Another study focused on 1,2,3-triazole-naphthoquinone conjugates, with the most active compounds showing IC50 values of 0.8 and 1.2 μM. mdpi.com The modification of lapachol, a naturally occurring naphthoquinone, into triazole derivatives also resulted in compounds with higher antimalarial activity than the parent compound. nih.gov

Table 3: Antimalarial Activity of Naphthoquinone Derivatives

| Derivative Class | Plasmodium Strain(s) | Activity (IC50 values) |

| 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives | P. falciparum (K1, multidrug-resistant) | 0.77 - 4.05 µg/mL. jst.go.jpresearchgate.net |

| 1,2,3-Triazole-naphthoquinone conjugates | P. falciparum (F-32 Tanzania, chloroquine-sensitive) | 0.8 and 1.2 μM for the most active compounds. mdpi.com |

| Lapachol-based 1,2,3-triazole derivatives | P. falciparum (W2, chloroquine-resistant) | 4.5 - 197.7 (Selectivity Index). nih.gov |

| 2-acetylamino-1,4-naphthoquinone | P. falciparum (K1 and 3D7) | 8.23 ± 1.67 μg/ml (K1), 3.86 ± 1.21 μg/ml (3D7). |

| 2-amino-1,4-naphthoquinone | P. falciparum (K1 and 3D7) | 24.74 ± 3.56 μg/ml (K1), 12.51 ± 1.19 μg/ml (3D7). |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity. These studies help in designing more potent and selective therapeutic agents.

Similarly, for 1,2,3-triazole-naphthoquinone conjugates, SAR studies have been conducted to outline the structural determinants responsible for their antiplasmodial activity. mdpi.com By synthesizing and testing a range of these conjugates, researchers can identify key structural features that enhance or diminish their therapeutic potential. mdpi.com

Bioconjugation and Biological Interactions Research

While direct research on the bioconjugation of this compound is not extensively documented, its derivatives are notable for their roles as fluorescent probes and their interactions with biological systems. The inherent fluorescent properties of the naphthol structure are leveraged in these derivatives to study and label biological molecules.

A prominent derivative, 1-Amino-2-naphthol-4-sulfonic acid, is recognized as a fluorescent dye. biosynth.com It is used in bioimaging applications to label cells and tissues for fluorescence imaging. bloomtechz.com This derivative can serve as a fluorescent probe for detecting proteins and nucleic acids in research settings. mendelchemicals.com Its utility extends to biosensors, where it can be integrated to detect specific biomolecules or ions. bloomtechz.com The mechanism of interaction is often based on adsorption to the target molecule. biosynth.com For instance, the fluorescence of tryptophan can be employed as a probe to detect the presence of 1-amino-2-naphthol-4-sulfonic acid. biosynth.com

More complex derivatives have been synthesized to study specific biological interactions. In one study, an azo dye, 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid, was synthesized from 1-amino-2-naphthol-4-sulphonic acid. orientjchem.org The resulting ligand and its transition metal complexes were investigated for their biological activity. orientjchem.org Notably, the research demonstrated that both the ligand and its complexes possess nuclease activity, enabling them to cleave DNA through a redox chemistry mechanism. orientjchem.org The Co(II) complex of this dye was also evaluated for its cytotoxic activity against human cancer cell lines. orientjchem.org

Another class of derivatives, based on 1-Diazo-2-naphthol-4-sulfonic acid, also shows significant biological interactions. The resulting diazonaphthoquinones (DNQ) are considered biologically active. scbt.com Research indicates that these naphthoquinones can penetrate cellular membranes and generate free oxygen radicals. scbt.com This production of reactive oxygen species can lead to damage of cellular macromolecules, including DNA. scbt.com

Toxicological and Mutagenicity Assessments in Research Contexts for this compound

The toxicological and mutagenic potential of this compound and its derivatives has been evaluated in various research contexts. Studies on the sodium salt of this compound, conducted under OECD guidelines, provide specific insights into its profile.

In a single-dose oral toxicity test in rats, the LD₅₀ value for this compound sodium salt was determined to be greater than 2000 mg/kg for both male and female subjects, indicating low acute toxicity. biosynth.combloomtechz.com A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day for both sexes. biosynth.combloomtechz.com In this study, no substance-attributable changes were observed in general condition, body weight, food consumption, or through urinalysis, hematological, and pathological examinations. biosynth.combloomtechz.com

Genotoxicity studies have also been conducted. A bacterial reverse mutation test (Ames test) using Salmonella typhimurium strains TA100, TA1535, TA98, TA1537, and Escherichia coli strain WP2 uvrA found that this compound sodium salt was not mutagenic, either with or without an external metabolic activation system. biosynth.com Furthermore, in an in vitro chromosomal aberration test using Chinese hamster lung (CHL/IU) cells, the compound did not induce structural chromosomal aberrations or polyploidy, with or without metabolic activation. biosynth.combloomtechz.com Based on these in vitro results, this compound sodium salt is considered to be non-genotoxic. bloomtechz.com

In contrast, research on certain derivatives has indicated mutagenic potential. For example, 1-amino-2-naphthol-4-sulphonic acid was found to be significantly mutagenic in Drosophila melanogaster, inducing a notable number of dominant lethal mutations at concentrations as low as 50 mg per 100 ml of medium. nih.gov The study also suggested that male germ cells were more sensitive to the chemical than female germ cells. nih.gov PubChem data also classifies 4-amino-3-hydroxynaphthalene-1-sulfonic acid as having a role as a mutagen. nih.gov

Below is an interactive data table summarizing the toxicological findings for this compound sodium salt from research studies.

| Test Type | Species/System | Dose/Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Single Dose Oral Toxicity | Rat (Crj:CD(SD)IGS) | 2000 mg/kg | LD₅₀ > 2000 mg/kg. No deaths observed. | biosynth.combloomtechz.com |

| 28-Day Repeated Dose Oral Toxicity | Rat | 100, 300, 1000 mg/kg/day | NOAEL: 1000 mg/kg/day. No substance-related toxicity observed. | biosynth.combloomtechz.com |

| Bacterial Reverse Mutation Test (Ames) | S. typhimurium, E. coli | Not specified | Negative for gene mutations with and without S9 metabolic activation. | biosynth.com |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | Not specified | Negative for inducing chromosomal aberrations with and without S9 metabolic activation. | biosynth.combloomtechz.com |

Environmental Chemistry and Fate of 1 Naphthol 4 Sulfonic Acid

Degradation Pathways and Mechanisms in Environmental Systems

Biodegradation Studies of 1-Naphthol-4-sulfonic Acid

The presence of a sulfonic acid group on an aromatic ring, such as in this compound, generally decreases the rate of biodegradation compared to similar unsulfonated compounds. researchgate.net This is a significant factor in the environmental persistence of naphthalenesulfonates. While some microorganisms have been identified that can degrade naphthalenesulfonic acids, they often exhibit narrow substrate specificity. d-nb.info

Research has shown that certain bacterial strains can utilize naphthalenesulfonates as a sole source of carbon or sulfur. d-nb.infogreenagrochem.com For instance, Pseudomonas sp. strain S-313 has been observed to convert 1-naphthalenesulfonic acid to 1-naphthol (B170400). d-nb.info This initial hydroxylation step is a crucial part of the degradation pathway. The process involves the oxygenolytic cleavage of the sulfonate group, where the hydroxyl group that replaces it is derived from molecular oxygen. d-nb.info

The table below summarizes findings from various biodegradation studies on naphthalenesulfonic acids.

| Organism/System | Compound | Degradation Observation | Reference |

| Pseudomonas sp. S-313 | 1-Naphthalenesulfonic acid | Conversion to 1-naphthol | d-nb.info |

| Arthrobacter and Comamonas strains | 2-Naphthalenesulfonate | Up to 100% degradation in controlled lab conditions | greenagrochem.com |

| Aerobic water | Sodium Alkyl Naphthalene (B1677914) Sulfonate | Half-life of approximately 15 days | greenagrochem.com |

| Anaerobic sediment | Sodium Alkyl Naphthalene Sulfonate | Half-life can exceed 100 days | greenagrochem.com |

| Mixed bacterial culture | Sulfanilate | Degraded via a novel variation of the beta-ketoadipate pathway | researchgate.net |

Photolytic and Chemical Degradation Processes of this compound in Water

In aquatic environments, this compound can undergo degradation through photolytic and chemical processes. The phototransformation of 1-naphthol, a related compound, has been shown to be significantly faster in the presence of oxygen. researchgate.net The primary photoproducts of 1-naphthol in aerated water include 1,4-naphthoquinone (B94277) and various hydroxylated naphthoquinones. researchgate.net It is plausible that this compound follows similar photodegradation pathways, initiated by the absorption of UV light.

Chemical degradation, particularly through advanced oxidation processes (AOPs), has also been investigated. The Fenton process, which utilizes hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals, has been shown to effectively degrade 1-diazo-2-naphthol-4-sulfonic acid, a derivative of this compound. nih.govresearchgate.net This process leads to the rapid degradation of the azo group and the eventual opening of the naphthalene and benzene (B151609) rings, forming short-chain carboxylic acids as intermediates before complete mineralization. nih.govresearchgate.net

Another study demonstrated the photocatalytic degradation of 1-naphthol using N,S-doped TiO2 immobilized on silica (B1680970) sulfuric acid under visible light. muk.ac.irresearchgate.net This process achieved a removal efficiency of 92.12% under optimal conditions. muk.ac.irresearchgate.net The proposed mechanism involves the generation of hydroxyl radicals that attack the 1-naphthol molecule, leading to the formation of intermediates such as phthalic acid and naphthalenediones, and ultimately their conversion to CO2 and H2O. muk.ac.ir

The table below outlines the key findings from studies on the photolytic and chemical degradation of 1-naphthol and its derivatives.

| Degradation Process | Compound | Key Findings | Reference |

| Photolysis (aerated water) | 1-Naphthol | Main photoproducts: 1,4-naphthoquinone, 2-hydroxy-1,4-naphthoquinone, 6-hydroxy-1,4-naphthoquinone. | researchgate.net |

| Fenton Process | 1-Diazo-2-naphthol-4-sulfonic acid | Fast degradation of the azo group, formation of quinodial-type structures and short-chain carboxylic acids. | nih.gov |

| Photocatalysis (N,S-doped TiO2/Silica Sulfuric Acid) | 1-Naphthol | 92.12% removal efficiency; intermediates include phthalic acid and naphthalenediones. | muk.ac.irresearchgate.net |

Presence and Detection in Environmental Matrices

Detection in Wastewater and Water Systems utilizing this compound Derivatives

The detection of this compound and its derivatives in wastewater and aquatic systems is crucial for environmental monitoring. Due to their high water solubility, these compounds exhibit high mobility in aquatic environments. nih.govresearchgate.netoup.com Various analytical techniques have been developed for their detection, with high-performance liquid chromatography (HPLC) being a commonly employed method. nih.govoup.com

One application of this compound derivatives is in the detection of other substances. For instance, research has explored the use of this compound for the detection of nitrite (B80452) ions in wastewater. smolecule.combiosynth.com The compound exhibits light emission when exposed to radiation, and the intensity of this emission can be correlated with the concentration of nitrite ions. smolecule.combiosynth.com Similarly, zinc 1-naphthol-4-sulfonate has been used as a reagent for the spectrophotometric determination of nitrate (B79036) and nitrite in water. illinois.edu

Derivatives such as 2-Nitroso-1-naphthol-4-sulfonic acid immobilized on silica have been used for the determination of palladium in wastewater. researchgate.net Furthermore, 1-Amino-2-naphthol-4-sulfonic acid, a fluorescent dye, can be detected through its reaction with protonated hydroxyl groups, a process dominated by adsorption. biosynth.com

The table below summarizes the use of this compound derivatives in the detection of various substances in water systems.

| Derivative | Target Analyte | Detection Principle | Reference |

| This compound | Nitrite ion | Radiation-induced light emission | smolecule.combiosynth.com |

| Zinc 1-naphthol-4-sulfonate | Nitrate and Nitrite | Spectrophotometry | illinois.edu |

| 2-Nitroso-1-naphthol-4-sulfonic acid | Palladium | Not specified | researchgate.net |

| 1-Amino-2-naphthol-4-sulfonic acid | Self-detection | Fluorescence and electrochemical impedance | biosynth.com |

Environmental Monitoring and Analytical Challenges for Naphthalene Sulfonates

Environmental monitoring of naphthalene sulfonates (NS) is essential due to their widespread industrial use and potential for environmental contamination. nih.govresearchgate.netstrategymrc.com These compounds are used in the production of dyes, pharmaceuticals, and as concrete superplasticizers. oup.comstrategymrc.com Their high water solubility leads to high mobility in aquatic systems, making them potential pollutants of surface and groundwater. researchgate.netoup.comethz.ch

A significant challenge in the analysis of NS is the presence of multiple isomers, which can be difficult to separate and quantify. oup.com Analytical methods typically involve a pre-concentration step, such as solid-phase extraction (SPE), followed by a detection technique. nih.govresearchgate.netoup.com HPLC, often combined with ion-pairing agents, is a widely used separation technique. oup.com Other methods include capillary electrophoresis and gas chromatography-mass spectrometry, though the latter requires derivatization. nih.govresearchgate.net

Monitoring studies in municipal sewage treatment plants have shown that while primary settlement has little effect on the removal of monosulfonated compounds, the biological stage is where the main reduction occurs. nih.gov However, more polar compounds like naphthalenedisulfonates are not effectively removed by biological treatment. nih.gov In some cases, NS have been used as tracers to monitor the movement of subterranean fluids in geothermal reservoirs due to their environmental benignity and high detectability. stanford.edu

The table below highlights some of the analytical methods and their detection limits for naphthalene sulfonates.

| Analytical Method | Target Analytes | Sample Matrix | Detection Limit | Reference |

| SPE-IPC-ESI-MS | Benzenesulfonates and Naphthalenesulfonates | Municipal sewage | Not specified | nih.gov |

| HPLC with Fluorescence Detection and SPE | Naphthalene sulfonates | Highly saline brines | 0.05 - 0.4 µg/L | oup.com |

| Molecularly Imprinted Stir Bar Sorptive Extraction with Spectrophotometry | Four naphthalene sulfonates | Seawater | 1.20 - 2.97 µg/L | researchgate.net |

| HPLC | Technical polymethylene naphthalene sulfonates | Concrete | Not specified | rcsi.science |

| Capillary Electrophoresis with UV Detection | 21 amino- and hydroxy-substituted naphthalene sulfonates | Industrial effluents and river water | Not specified | researchgate.net |

Ecological Impact Assessments from a Research Perspective for Sulfonic Acids

The ecological impact of sulfonic acids, including this compound, is a subject of ongoing research. The presence of the sulfonic acid group generally makes these compounds more resistant to biodegradation, leading to their persistence in the environment. researchgate.net This persistence, combined with their high water solubility, means they can be transported over long distances in aquatic systems. utrgv.eduutrgv.edu